molecular formula C26H42N8O8 B1330331 Tyr-ile-gly-ser-arg CAS No. 110590-64-2

Tyr-ile-gly-ser-arg

Cat. No. B1330331
M. Wt: 594.7 g/mol
InChI Key: MWOGMBZGFFZBMK-LJZWMIMPSA-N
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Description

The peptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR) is derived from adhesion molecules and plays a significant role in the affinity and specificity of antibodies, as well as in the inhibition of metastatic formation of malignant tumor cells. The sequence is a part of the cell attachment site in laminin, which is a critical protein in the extracellular matrix that influences cell adhesion, differentiation, and migration .

Synthesis Analysis

The synthesis of YIGSR and its derivatives has been explored in various studies. One approach involved the polymerization procedure with diphenylphosphoryl azide (DPPA), which resulted in a polypeptide that inhibited metastatic formation more effectively than the pentapeptide itself . Another study described the enzymatic synthesis of YIGSR derivatives in organic solvents using enzymes sorbed on macroporous silica surface as catalysts .

Molecular Structure Analysis

The molecular structure of YIGSR is composed of five amino acids: tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and arginine (Arg). This structure is significant in the context of antibody affinity and specificity, where Tyr, Ser, and Gly contribute to high specificity and affinity in synthetic antibodies, while Arg is associated with increased nonspecific binding .

Chemical Reactions Analysis

The chemical reactivity of YIGSR is influenced by the properties of its constituent amino acids. For instance, the presence of Arg in the sequence can lead to nonspecific binding, which is detrimental to the specificity of antibodies. The sequence's ability to inhibit tumor cell adhesion suggests that it may interfere with the adhesive interactions of tumor cells with specific sites in target organs .

Physical and Chemical Properties Analysis

The physical and chemical properties of YIGSR contribute to its biological function. The sequence's inhibitory effect on metastatic formation indicates that it may alter the physical interactions between tumor cells and the extracellular matrix. The polypeptides containing YIGSR sequences have been shown to reduce lung tumor colonies and prolong survival time in mice, suggesting that the sequence's properties are crucial for its antimetastatic effects .

Scientific Research Applications

Molecular Recognition

  • Tyr in the YIGSR sequence is optimal for mediating contacts contributing favorably to both affinity and specificity in protein-protein interactions, as explored in synthetic antibody libraries. Gly is effective in providing conformational flexibility for optimal binding contacts (Birtalan, Fisher, & Sidhu, 2010).

Cell Adhesion and Migration

  • YIGSR-containing peptides have been used to create cell-adhesive substrates, promoting the adhesion and spreading of human foreskin fibroblasts. These substrates are useful in studying receptor-mediated cell adhesion (Massia & Hubbell, 1990).

Tumor Growth and Metastasis Inhibition

Protein-Protein Interactions

Laminin-related Applications

Biochemical Applications

Apoptosis Induction

  • A multimeric synthetic YIGSR-containing polypeptide from laminin induced apoptosis in human fibrosarcoma cells, suggesting a potential role in the antimetastatic and antitumor effects of the YIGSR peptide (Kim, Schnaper, Nomizu, Yamada, & Kleinman, 1994).

Surface Chemistry

  • Covalently immobilized YIGSR peptides on surfaces have been used to support cell spreading and study cell-material interactions. This has implications in biomaterials and tissue engineering (Massia, Rao, & Hubbell, 1993).

Tissue Engineering

  • Adhesive peptides, including YIGSR, conjugated to polymeric materials like PAMAM dendrimers, have shown to enhance cell responses, which is significant for various tissue engineering applications (Maturavongsadit, Bi, Gado, Nie, & Wang, 2016).

Safety And Hazards

When handling “Tyr-Ile-Gly-Ser-Arg”, it is recommended to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGMBZGFFZBMK-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911775
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-ile-gly-ser-arg

CAS RN

110590-64-2, 120940-31-0
Record name Tyrosyl-isoleucyl-glycyl-seryl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,820
Citations
SP Massia, JA Hubbell - Analytical biochemistry, 1990 - Elsevier
… and Gly-Tyr-Ile-Gly-Ser-Arg-Tyr, which contain ArgGly-Asp (RGD) and Tyr-Ile-Gly-Ser-Arg … sequence RGD, common to many cell adhesion proteins, or TyrIle-Gly-Ser-Arg …
Number of citations: 523 www.sciencedirect.com
M Nomizu, K Yamamura, HK Kleinman, Y Yamada - Cancer research, 1993 - AACR
… The Tyr-Ile-Gly-Ser-Arg …
Number of citations: 120 aacrjournals.org
I Saiki, J Murata, J Iida, T Sakurai, N Nishi… - British journal of …, 1989 - nature.com
… We synthesisedpoly(RGD) and poly(YIGSR) which contain the repetitive structure of RGD derived from fibronectin and of Tyr-Ile-Gly-Ser-Arg (YIGSR) from laminin, and found that these …
Number of citations: 141 www.nature.com
SP Massia, SS Rao, JA Hubbell - Journal of Biological Chemistry, 1993 - Elsevier
… The laminin-based nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR) and pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) have been previously demonstrated to support the …
Number of citations: 282 www.sciencedirect.com
Y Nishiyama, T Yoshikawa, K Kurita… - Chemical and …, 1999 - jstage.jst.go.jp
… acid, Ac—Tyr—Ile—Gly-Ser—Arg— fiAla—OH [flAla; fi-alanine]. The product was treated with CHCIZCOZH to afl’ord the desired conjugate, Ac—Tyr—Ile—Gly— Ser—Arg—flAla—…
Number of citations: 20 www.jstage.jst.go.jp
I Saiki, J Murata, J Iida, N Nishi, K Sugimura… - British journal of …, 1989 - ncbi.nlm.nih.gov
… (tyr-ile-gly-ser-arg) at all doses used in this study inhibited significantly the lung metastases, but tyr-ile-gly-ser-arg … -gly-asp) or poly(tyr-ile-glyser-arg) could inhibit the lung metastases -5-…
Number of citations: 99 www.ncbi.nlm.nih.gov
Y Nishiyama, T Yoshikawa, N Ohara, K Kurita… - Journal of the …, 2000 - pubs.rsc.org
… β1 chain, H-Tyr-Ile-Gly-Ser-Arg-NH 2 , was reported to inhibit experimental metastasis formation. It was also reported that peptides containing the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence …
Number of citations: 30 pubs.rsc.org
WH Kim, HW Schnaper, M Nomizu, Y Yamada… - Cancer research, 1994 - AACR
The YIGSR (Tyr-Ile-Gly-Ser-Arg) peptide, derived from the laminin β 1 chain, decreases tumor metastasis and growth in experimental animals. The mechanism responsible for this …
Number of citations: 82 aacrjournals.org
N Yoshida, E Ishii, M Nomizu, Y Yamada… - British journal of …, 1999 - nature.com
… Summary The YIGSR (Tyr–Ile–Gly–Ser–Arg) laminin β1 chain sequence has an inhibitory effect on tumour growth and the metastasis of melanoma and fibrosarcoma cells. In the …
Number of citations: 32 www.nature.com
E Rosellini, N Barbani, P Giusti, G Ciardelli… - Biomedical …, 2010 - iopscience.iop.org
Nanotechnology is an emerging field that promises to revolutionize medicine and is increasingly used in tissue engineering applications. Our research group proposed for the first time …
Number of citations: 19 iopscience.iop.org

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